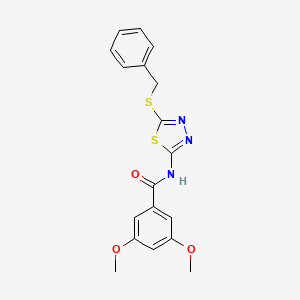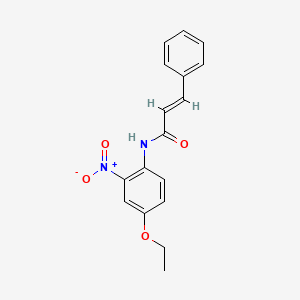
N-(4-ethoxy-2-nitrophenyl)cinnamamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxy-2-nitrophenyl)cinnamamide is a derivative of cinnamamides . Cinnamamides are interesting scaffolds within medicinal chemistry and have been incorporated in several synthetic compounds with therapeutic potentials including neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory properties .
Synthesis Analysis
Cinnamamides can be synthesized from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method was studied. Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .Chemical Reactions Analysis
The synthesis of cinnamamides from methyl cinnamates and phenylethylamines is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . This process has remarkable features including short residence time, mild reaction conditions, easy control of the reaction process, and the catalyst can be recycled or reused .Physical And Chemical Properties Analysis
N-(4-ethoxy-2-nitrophenyl)acetamide has a molecular weight of 224.21300, a density of 1.282g/cm3, a boiling point of 438.4ºC at 760 mmHg, and a flash point of 218.9ºC .科学的研究の応用
Synthesis and Structural Analysis
- N-(3-nitrophenyl)cinnamamide, a compound structurally similar to N-(4-ethoxy-2-nitrophenyl)cinnamamide, has been synthesized and characterized. Its crystal structure was determined using X-ray diffraction, providing insights into its molecular configuration and potential applications in material science and chemistry (Lee, Zeller, Warkad, & Nimse, 2019).
Phytochemical Applications
- Research on Microlepia pilosissima led to the isolation of new amides, including compounds structurally related to this compound. These findings contribute to the understanding of natural products and their potential uses in various scientific fields (Hu, Shi, Chen, Mao, Yu, & Zhu, 2012).
Chemical Derivatives and Their Potential Uses
- New N-aryl-N'-Alkoxycarbonyl thiocarbamide derivatives, including compounds similar to this compound, have been synthesized. These compounds are evaluated for their in vitro cytotoxic properties, suggesting potential applications in medical research and drug development (Pandey, Pratap, Rai, Marverti, Kaur, & Jasinski, 2020).
Applications in Material Science
- Studies involving N-phenylcinnamimide derivatives, which are chemically related to this compound, demonstrate their use as corrosion inhibitors. This research is valuable for understanding the chemical properties and potential industrial applications (Wanees & Aal, 2010).
Polymerization Processes
- The compound N-phenylalkoxyamine, closely related to this compound, has been utilized in nitroxide-mediated polymerization processes. This research contributes to the field of polymer chemistry, providing insights into new methods of polymer synthesis (Greene & Grubbs, 2010).
Analytical Chemistry Applications
- The detection and analysis of 4-amino-2-ethoxy-cinnamic acid, a compound similar to this compound, in drug substances and formulations have been studied using HPLC-UV-DAD. This showcases the compound's relevance in analytical chemistry and pharmaceutical quality control (Soman, Jacob, & Swanek, 2009).
Safety and Hazards
The safety data sheet for a similar compound, N-(4-ethoxy-2-nitrophenyl)acetamide, suggests that it is harmful if swallowed . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water and medical attention should be sought if symptoms occur .
作用機序
Target of Action
N-(4-ethoxy-2-nitrophenyl)cinnamamide is a derivative of cinnamic acid, which is a natural organic acid in plants with a variety of pharmacological activities Cinnamic acid derivatives have been evaluated as pharmacologically active compounds , and cinnamamides, in particular, have been incorporated in several synthetic compounds with therapeutic potentials .
Mode of Action
Cinnamamides, in general, have shown a variety of therapeutic potentials, including neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory properties .
Biochemical Pathways
Cinnamic acid and its derivatives are known to exhibit a variety of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Action Environment
It’s worth noting that the synthesis of cinnamamides has been achieved under mild reaction conditions, suggesting that they may be stable under a variety of environmental conditions .
特性
IUPAC Name |
(E)-N-(4-ethoxy-2-nitrophenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-2-23-14-9-10-15(16(12-14)19(21)22)18-17(20)11-8-13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,18,20)/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNBMZCOWFXACF-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

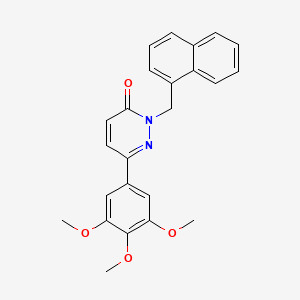
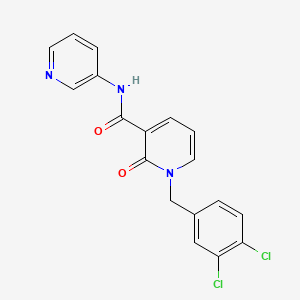
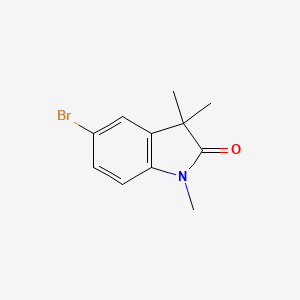
![4-[benzyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2362370.png)
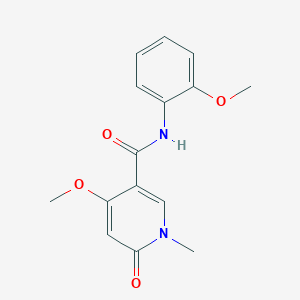
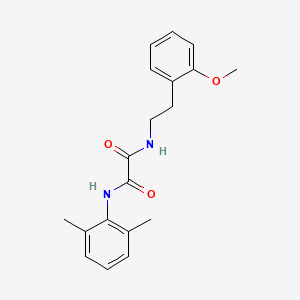
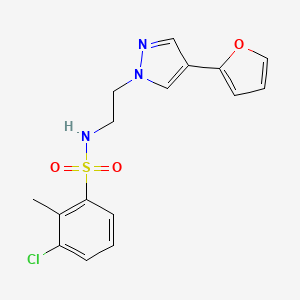

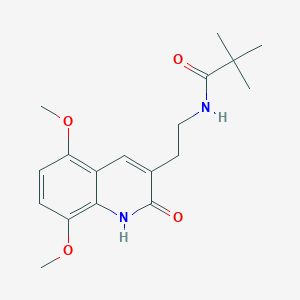
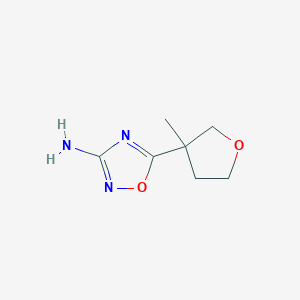
![3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol](/img/structure/B2362380.png)
![N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2362381.png)
